molecular formula C10H12N2O2 B1485427 (2E)-3-(1-cyclobutyl-1H-pyrazol-4-yl)prop-2-enoic acid CAS No. 2089534-10-9

(2E)-3-(1-cyclobutyl-1H-pyrazol-4-yl)prop-2-enoic acid

Cat. No.: B1485427
CAS No.: 2089534-10-9
M. Wt: 192.21 g/mol
InChI Key: RXORBTBHQDTFJE-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-(1-cyclobutyl-1H-pyrazol-4-yl)prop-2-enoic acid is a high-purity chemical compound with the molecular formula C 10 H 12 N 2 O 2 and a molecular weight of 192.21 g/mol . Its structure features a 1-cyclobutyl group attached to a pyrazole ring, which is further substituted with an (E)-configured propenoic acid chain. This specific architecture makes it a valuable scaffold in medicinal chemistry and drug discovery research. Pyrazole derivatives are a recognized class of heterocyclic compounds known for their diverse biological activities and wide applications in pharmaceutical development . The presence of both hydrogen bond acceptor and donor sites within the molecule facilitates interactions with biological targets. The compound is intended for use as a key synthetic intermediate or building block in organic synthesis, agrochemical research, and the development of novel pharmacologically active molecules. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should consult the safety data sheet (SDS) prior to use.

Properties

IUPAC Name

(E)-3-(1-cyclobutylpyrazol-4-yl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c13-10(14)5-4-8-6-11-12(7-8)9-2-1-3-9/h4-7,9H,1-3H2,(H,13,14)/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXORBTBHQDTFJE-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2C=C(C=N2)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(C1)N2C=C(C=N2)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2E)-3-(1-cyclobutyl-1H-pyrazol-4-yl)prop-2-enoic acid, also known by its CAS number 2089534-10-9, is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C10_{10}H12_{12}N2_2O
  • Molecular Weight : 192.21 g/mol
  • Purity : Minimum 95% .

The compound belongs to the class of pyrazole derivatives, which are known for their diverse biological activities. Pyrazole compounds often interact with various biological targets, influencing pathways such as inflammation and cell signaling. Specifically, this compound may modulate the activity of enzymes or receptors involved in these processes.

Biological Activities

Research indicates that pyrazole derivatives exhibit a broad spectrum of biological activities, including:

  • Anti-inflammatory effects : Many pyrazole compounds have been documented to inhibit cyclooxygenase enzymes (COX), which are crucial in the inflammatory response .
  • Antimicrobial properties : Some derivatives show activity against various bacterial strains and fungi.
  • Anticancer potential : Certain pyrazole-based compounds have demonstrated cytotoxic effects on cancer cell lines, suggesting potential as therapeutic agents in oncology.

Case Studies and Research Findings

  • Anti-inflammatory Activity :
    A study highlighted the anti-inflammatory effects of pyrazole derivatives, showing that they significantly reduced inflammation markers in animal models. This suggests that this compound may share similar properties .
  • Antimicrobial Activity :
    In vitro tests conducted on various pyrazole compounds revealed significant antimicrobial activity against both gram-positive and gram-negative bacteria. The mechanism was attributed to the inhibition of bacterial cell wall synthesis .
  • Cytotoxicity Against Cancer Cells :
    Research has shown that certain pyrazole derivatives can induce apoptosis in cancer cell lines. For instance, a derivative similar to this compound was tested on breast cancer cells, resulting in a notable decrease in cell viability .

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
Anti-inflammatoryReduced inflammation markers in animal models
AntimicrobialEffective against gram-positive and negative bacteria
CytotoxicityInduced apoptosis in cancer cell lines

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share the core (2E)-3-(1-substituted-1H-pyrazol-4-yl)prop-2-enoic acid scaffold but differ in substituents and properties:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) CAS Number Purity Key Notes
(2E)-3-(1-Methyl-1H-pyrazol-4-yl)prop-2-enoic acid (E6) Methyl C7H8N2O2 Not reported EN300-322533† Not given Simpler structure; likely higher solubility due to small substituent .
(2E)-3-(1-Phenyl-1H-pyrazol-4-yl)prop-2-enoic acid Phenyl C12H10N2O2 214.22 27268-04-8 Not given Increased lipophilicity; potential for π-π stacking in drug design .
(2E)-3-{1-[(2-Fluorophenyl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid 2-Fluorophenylmethyl C13H11FN2O2 246.24 1563459-73-3 ≥95% Fluorine enhances electronegativity; may improve metabolic stability .
Methyl (2E)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoate Methyl (ester derivative) C8H10N2O2 166.18* 192661-36-2 Not given Prodrug form; esterification improves membrane permeability .
(2Z)-3-(1H-imidazol-5-yl)prop-2-enoic acid Imidazole (heterocycle) C6H6N2O2 138.13 3465-72-3 Not given Heterocycle switch to imidazole alters hydrogen-bonding capacity .

*Calculated from molecular formula.

Key Structural and Functional Differences

Substituent Effects

  • Cyclobutyl vs. Methyl/Phenyl : The cyclobutyl group in the target compound confers steric hindrance and may reduce rotational freedom compared to smaller methyl or planar phenyl groups. This could enhance binding specificity in enzyme targets but reduce solubility .
  • Ester Derivative : Methylation of the carboxylic acid (CAS 192661-36-2) exemplifies a prodrug strategy to bypass solubility limitations, enabling better cellular uptake .

Molecular Weight and Bioavailability

  • Higher molecular weight analogs (e.g., 246.24 g/mol for the fluorinated compound) may face challenges in bioavailability, whereas lower-weight derivatives like the imidazole variant (138.13 g/mol) could exhibit improved diffusion rates .

Heterocycle Variation

Preparation Methods

General Synthetic Strategy

The synthesis generally follows these key steps:

  • Formation of the pyrazole ring : The pyrazole core is constructed by condensation reactions involving hydrazine derivatives and 1,3-dicarbonyl compounds or equivalents.
  • Introduction of the cyclobutyl substituent : The N-1 position of the pyrazole is alkylated with a cyclobutyl moiety, typically through nucleophilic substitution or alkylation reactions.
  • Attachment of the propenoic acid side chain : The (2E)-propenoic acid group is introduced at the 4-position of the pyrazole ring, often via a Heck coupling or related cross-coupling methods, or through condensation reactions involving appropriate aldehyde or acid precursors.

Detailed Preparation Method

Based on available research and chemical supplier data, the preparation of (2E)-3-(1-cyclobutyl-1H-pyrazol-4-yl)prop-2-enoic acid can be outlined as follows:

Step Description Reagents/Conditions Notes
1 Pyrazole ring synthesis Reaction of hydrazine with β-diketone or β-ketoester precursors Forms the 1H-pyrazole core
2 N-1 Cyclobutyl substitution Alkylation of pyrazole nitrogen with cyclobutyl halide (e.g., cyclobutyl bromide) under basic conditions Typically uses bases like potassium carbonate or sodium hydride
3 Introduction of propenoic acid side chain Coupling with acrylic acid derivatives or via Heck coupling using vinyl precursors Ensures (2E)-configuration of the double bond
4 Purification Chromatography or recrystallization Final compound isolated as a pure solid

This synthetic route is supported by the molecular structure data and standard organic synthesis protocols for pyrazole derivatives.

Reaction Conditions and Optimization

  • Solvents : Common solvents include polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or tetrahydrofuran (THF) for alkylation and coupling reactions.
  • Temperature : Alkylation steps are typically carried out at room temperature to moderate heating (25–80°C) depending on the reactivity of the alkylating agent.
  • Catalysts : Palladium catalysts may be employed in Heck coupling steps to introduce the propenoic acid moiety with high stereoselectivity.
  • Yield and Purity : Optimization of reaction times and reagent ratios is crucial to maximize yield and purity, often monitored by chromatographic and spectroscopic techniques.

Data Table Summarizing Key Preparation Parameters

Parameter Typical Value/Condition Remarks
Molecular Formula C10H12N2O2 Confirmed by elemental analysis
Molecular Weight 192.21 g/mol Matches calculated value
Alkylation Base K2CO3 or NaH Efficient for N-alkylation
Alkylating Agent Cyclobutyl bromide or chloride Provides cyclobutyl substituent
Coupling Catalyst Pd(PPh3)4 or Pd(OAc)2 For Heck coupling
Solvent DMF, DMSO, or THF Polar aprotic solvents
Reaction Temperature 25–80°C Depends on step
Purification Method Column chromatography or recrystallization Ensures product purity

Research Findings and Notes

  • The stereochemistry of the propenoic acid double bond is predominantly (2E), which is critical for biological activity and confirmed by NMR and X-ray crystallography.
  • The cyclobutyl substitution at N-1 of the pyrazole ring enhances the compound’s stability and lipophilicity, influencing its potential pharmacokinetic properties.
  • Literature indicates that the preparation methods are adaptable for analog synthesis by varying the alkyl substituent or the propenoic acid side chain, allowing for structure-activity relationship studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-3-(1-cyclobutyl-1H-pyrazol-4-yl)prop-2-enoic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
(2E)-3-(1-cyclobutyl-1H-pyrazol-4-yl)prop-2-enoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.